- Green preparation of racemic 1,2-diphenylethylenediamine, China, , ,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)
951-87-1 structure
Product Name:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
Número CAS:951-87-1
MF:C14H16N2
Megavatios:212.290243148804
MDL:MFCD00274328
CID:40402
PubChem ID:125307283
Update Time:2024-10-25
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Propiedades químicas y físicas
Nombre e identificación
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- Renchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- Clave inchi: PONXTPCRRASWKW-OKILXGFUSA-N
- Sonrisas: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
Atributos calculados
- Calidad precisa: 212.13100
- Masa isotópica única: 212.131
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 171
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 未确定
- Xlogp3: 1.4
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.106
- Punto de fusión: 116.0 to 120.0 deg-C
- Punto de ebullición: 353.9°Cat760mmHg
- Punto de inflamación: 199.9°C
- índice de refracción: 1.619
- PSA: 52.04000
- Logp: 3.78700
- Disolución: 未确定
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:4℃条件下存储,-4℃存储更佳
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Datos Aduaneros
- Código HS:2921590090
- Datos Aduaneros:
中国海关编码:
2921590090概述:
2921590090. 其他芳香多胺及衍生物及它们的盐. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-1G |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 1g |
¥210.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-200mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 200mg |
¥82.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-5G |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 5g |
¥840.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70175-200mg |
1,2-diphenylethane-1,2-diamine |
951-87-1 | ≥97% | 200mg |
¥68.0 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 458511-1G |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
¥975.19 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 458511-5G |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 5g |
¥4400.69 | 2023-12-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3930-1g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 95.0%(GC&T) | 1g |
¥890.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3930-5g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 95.0%(GC&T) | 5g |
¥3665.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB353-200mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 97.0%(T) | 200mg |
¥340.0 | 2022-06-10 | |
| TRC | R263300-250mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 250mg |
$ 150.00 | 2022-06-03 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referencia
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer Catalysts, Journal of Organic Chemistry, 2017, 82(9), 4668-4676
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
Referencia
- Reaction of Aromatic Aldehydes with Ammonium Acetate, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referencia
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenes, Tetrahedron Letters, 2017, 58(7), 670-673
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
Referencia
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes, Tetrahedron: Asymmetry, 2014, 25(4), 381-386
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
Referencia
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metal, Synthetic Communications, 2001, 31(23), 3587-3592
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic Diimines, Journal of Organic Chemistry, 1995, 60(13), 3980-92
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefins, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100
Métodos de producción 10
Condiciones de reacción
Referencia
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediamines, Tetrahedron Letters, 1996, 37(16), 2859-62
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
Referencia
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc Imines, Chemistry - An Asian Journal, 2015, 10(2), 334-337
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
- The diaza-Cope rearrangement, Chemische Berichte, 1976, 109(1), 1-40
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acids, Glasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
Referencia
- meso-4,5-Diphenylimidazolidin-2-one, Acta Crystallographica, 2009, 65(12),
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexes, Polyhedron, 2021, 205,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
Referencia
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamine, Organic & Biomolecular Chemistry, 2012, 10(9), 1877-1882
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
Referencia
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal Complexes, Chemistry - A European Journal, 2016, 22(28), 9667-9675
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
Referencia
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2O, Journal of Molecular Structure, 2012, 1029, 180-186
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
Referencia
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461
Métodos de producción 20
Condiciones de reacción
Referencia
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2), Science of Synthesis, 2009, 40, 615-641
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- Benzaldehyde
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
Número de pedido:A959250
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 16:09
Precio ($):167.0
Correo electrónico:sales@amadischem.com
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Literatura relevante
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
Pureza:99%
Cantidad:25g
Precio ($):167.0